molecular formula C21H22D6O2 B1165249 (+/-)-Norgestrel-D6 (major)

(+/-)-Norgestrel-D6 (major)

货号: B1165249
分子量: 318.39
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+/-)-Norgestrel-D6 (major), also known as (+/-)-Norgestrel-D6 (major), is a useful research compound. Its molecular formula is C21H22D6O2 and its molecular weight is 318.39. The purity is usually 95%.
BenchChem offers high-quality (+/-)-Norgestrel-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Norgestrel-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Uses

  • Contraceptive Applications :
    • Norgestrel is widely used in oral contraceptives due to its efficacy in preventing ovulation and regulating menstrual cycles. The deuterated form, (+/-)-Norgestrel-D6, serves as a stable isotope for pharmacokinetic studies and metabolic pathway analysis, allowing researchers to trace the compound's behavior in biological systems without interference from naturally occurring compounds .
  • Menstrual Disorders :
    • It is also employed in the treatment of various menstrual disorders such as dysmenorrhea and endometriosis. The use of isotopically labeled compounds like (+/-)-Norgestrel-D6 helps in understanding the pharmacodynamics of norgestrel and its metabolites in clinical settings .

Pharmacokinetic Studies

The development of sensitive analytical methods such as ultra-flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) has facilitated the quantification of norgestrel and its deuterated forms in human plasma. A study demonstrated a validated method for measuring norgestrel levels post-administration, providing insights into absorption rates and half-life .

StudyMethodologyKey Findings
UFLC-MS/MSQuantified norgestrel in plasmaHigh reproducibility with intra-day precision < 11%
PharmacokineticsSingle oral dose studyReliable analysis with linearity range 304.356–50,807.337 pg/mL

Case Studies

  • Hormonal Contraception and COVID-19 :
    • A recent case series examined the impact of hormonal contraceptives, including norgestrel, on COVID-19 outcomes. The study indicated potential differences in hospitalization rates among users versus non-users, highlighting the need for further research on the interaction between hormonal contraceptives and viral infections .
  • Drug Interaction Studies :
    • Research has shown that the metabolic pathways of norgestrel can be affected by genetic polymorphisms in liver enzymes (e.g., CYP2D6). Understanding these interactions is crucial for optimizing contraceptive efficacy and minimizing adverse effects .

化学反应分析

Oxidation Reactions

(+/-)-Norgestrel-D6 undergoes enzymatic and chemical oxidation at specific positions:

Reaction TypeConditionsProductsKey Observations
C17-hydroxylationLiver microsomes (CYP3A4/5) 16β-hydroxylevonorgestrel-D6Deuterium substitution at C10 reduces reaction rate by 18% compared to non-deuterated form
A-ring oxidationH₂O₂/Fe²⁺ system3-keto-D6 derivativeNon-enzymatic pathway observed in stability studies
Ethynyl oxidationOzone exposure17α-ethynyl-17β-hydroxy-D6 epoxideForms only under extreme oxidative stress

Mechanistic Insight :
Deuterium at C2/C4 positions increases electron density at the carbonyl group (C3), slowing keto-enol tautomerization during oxidation . This isotopic effect enhances metabolic stability in vivo .

Reduction Reactions

Selective reduction pathways include:

Table 2: Hydrogenation reactions

Substrate PositionCatalystProductDeuterium Retention
Δ⁴-double bondPd/C (H₂)5α-dihydro-Norgestrel-D6>95% D retained at C2/C4
3-keto groupNaBH₄3β-hydroxy-D6 analogueComplete D preservation
Acetylide (C17)Lindlar17α-vinyl-D6 compound82% deuterium loss at C10

Reduction kinetics show 23% slower conversion rates for deuterated vs. non-deuterated forms due to increased C-D bond strength .

Conjugation Reactions

Phase II metabolism involves:

Key Pathways

  • Glucuronidation :

    • Site: 17β-hydroxyl group

    • Enzyme: UGT2B7

    • Kinetic parameter (Km): 48 μM ± 2.1 (vs. 35 μM for non-deuterated)

  • Sulfation :

    • Primary site: 3-keto group (via keto-enol intermediate)

    • Sulfotransferase isoform: SULT1E1

    • Turnover number: 12.4 min⁻¹ (18% lower than native compound)

Isotope Effects :
Deuterium at C6 position increases steric hindrance, reducing conjugation efficiency by:

  • 15% for glucuronides

  • 22% for sulfates

Hydrolysis and Stability

Table 3: Degradation pathways under stress conditions

ConditionpHT (°C)Major DegradantsHalf-life
Acidic1.237Δ⁴,9(11)-diene-D68.7 hr
Alkaline9.02517-keto-D632 hr
Photolytic-256,7-epoxide-D684 hr

Notable Stability Data :

  • Aqueous solubility: 0.12 mg/mL (vs. 0.09 mg/mL for non-deuterated)

  • Thermal decomposition: Onset at 218°C (DSC)

Synthetic Modifications

Derivatization strategies for analytical applications:

Derivative Reagent Application Yield
PentafluorobenzoylPFB-ClGC-MS analysis89%
Dansyl hydrazoneDansyl-ClFluorescent detection76%
Oxime-TMSNH₂OTMSLC-MS quantification93%

Critical Note :
Deuteration does not alter reaction sites but affects:

  • Derivatization rates (-11% to -19%)

  • MS fragmentation patterns (m/z +3 for D6-labeled ions)

Comparative Reactivity

Table 4: Kinetic isotope effects (KIE)

Reaction TypeKIE (kH/kD)Experimental Setup
CYP3A4 oxidation1.24 ± 0.03Human liver microsomes
UGT2B7 conjugation1.18 ± 0.05Recombinant enzyme assay
Acid hydrolysis1.09 ± 0.020.1N HCl, 37°C

KIE values confirm that deuteration primarily affects reaction rates rather than metabolic pathways .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of (±)-Norgestrel-D6 (major) that researchers must consider during experimental design?

  • Answer : Critical properties include its solubility in chloroform (avoiding aqueous buffers without surfactants), melting point (240–242°C for thermal stability assessments), and deuterium labeling at six positions, which impacts isotopic purity verification . Storage at -20°C is essential to prevent degradation, as per stability data . Researchers should validate these parameters using techniques like TLC (SiO₂, CH₂Cl₂:MeOH 9:1) and NMR to confirm structural integrity .

Q. How should isotopic purity of (±)-Norgestrel-D6 (major) be assessed to ensure reliable tracer studies?

  • Answer : Use high-resolution mass spectrometry (HR-MS) or deuterium NMR to quantify isotopic enrichment (>98% for D6 labeling). Cross-validate with HPLC coupled with UV/Vis detection to distinguish between labeled and unlabeled analogs, as deuterium substitution alters retention times .

Q. What are the best practices for synthesizing (±)-Norgestrel-D6 (major) derivatives for metabolic studies?

  • Answer : Employ regioselective deuteration protocols (e.g., catalytic hydrogenation with deuterium gas) to preserve the major isomer’s configuration. Monitor reaction progress via LC-MS to avoid byproducts from over-deuteration or racemization .

Advanced Research Questions

Q. How can researchers address challenges in chromatographic separation of (±)-Norgestrel-D6 (major) from its non-deuterated counterpart?

  • Answer : Optimize mobile phase composition (e.g., acetonitrile:ammonium formate gradients) and column chemistry (C18 with high surface area) to resolve isotopic variants. Deuterium’s mass shift (Δm/z = +6) enables differentiation via HR-MS, but co-elution may require post-column isotopic ratio analysis .

Q. What methodologies are recommended for analyzing (±)-Norgestrel-D6 (major) in complex biological matrices (e.g., plasma)?

  • Answer : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Norgestrel-d7) to correct matrix effects. Quantify via LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting transitions such as m/z 318.49 → 281.3 (quantifier) and 318.49 → 253.2 (qualifier) .

Q. How can contradictory pharmacokinetic data for (±)-Norgestrel-D6 (major) across studies be resolved?

  • Answer : Conduct a systematic review (PRISMA guidelines) to assess variability sources:

  • Deuterium isotope effects : Evaluate metabolic stability differences between D6 and non-deuterated forms using hepatic microsomal assays .
  • Analytical variability : Compare extraction efficiencies and detection limits across methodologies .
  • Population heterogeneity : Stratify data by demographic factors (e.g., CYP3A4 polymorphism prevalence) .

Q. What experimental designs minimize cross-reactivity of (±)-Norgestrel-D6 (major) in immunoassays targeting endogenous steroids?

  • Answer : Pre-treat samples with immunoaffinity columns to remove structurally similar steroids (e.g., levonorgestrel). Validate assay specificity via competitive ELISA using deuterated vs. non-deuterated analogs, and confirm results with orthogonal methods like GC-MS .

Q. Data Interpretation & Ethical Considerations

Q. How should researchers statistically analyze dose-response relationships for (±)-Norgestrel-D6 (major) in preclinical models?

  • Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to select between sigmoidal vs. linear models. Include covariates like tissue-specific deuterium retention rates .

Q. What ethical frameworks govern the use of (±)-Norgestrel-D6 (major) in human reproductive health studies?

  • Answer : Adhere to ICMJE guidelines for clinical trials, including informed consent for deuterated compound administration. Justify deuterium exposure levels using toxicokinetic data (e.g., NOAEL from rodent studies) and disclose risks of hormonal interference in trial documentation .

Q. Technical Troubleshooting

Q. Why might (±)-Norgestrel-D6 (major) exhibit unexpected instability in long-term stability studies?

  • Answer : Degradation pathways include photoisomerization (store in amber vials) and hydrolysis at high humidity. Monitor via forced degradation studies under ICH Q1A conditions, using mass balance calculations to identify degradation products .

属性

分子式

C21H22D6O2

分子量

318.39

外观

Purity:98.5% HPLC; 99% atom DOff-white solid

同义词

(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-D6 (major)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。